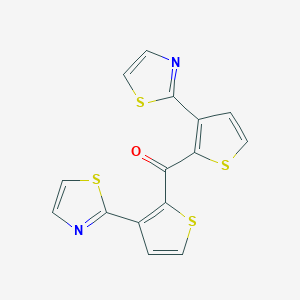

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon ist eine heterocyclische Verbindung, die sowohl Thiazol- als auch Thiophen-Einheiten enthält. Diese Strukturen sind bekannt für ihre bedeutenden Rollen in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter antibakterielle, antimykotische, entzündungshemmende und krebshemmende Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon beinhaltet typischerweise die Reaktion von Thioamiden mit α-Halogencarbonylverbindungen. Ein gängiges Verfahren umfasst die Reaktion von 2-Oxo-2-phenylethanthioamid mit Phenacylbromid in Aceton in Gegenwart von Triethylamin . Diese Reaktion ist eine modifizierte Version der Hantzsch-Thiazolsynthese, ein bekanntes Verfahren zur Herstellung von Thiazolderivaten .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Lösungsmittelwahl und Temperaturkontrolle, umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Thiazol- und Thiophenringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (für elektrophile Substitution) oder Nucleophile (für nucleophile Substitution) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein zur Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung zeigt signifikante biologische Aktivitäten, was sie zu einem Kandidaten für die Entwicklung neuer Medikamente macht.

Wirkmechanismus

Der Wirkmechanismus von Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Thiazol- und Thiophenringe können mit biologischen Makromolekülen interagieren, was zur Hemmung von Enzymen oder zur Störung von Zellprozessen führt. So kann beispielsweise die krebshemmende Wirkung der Verbindung auf ihre Fähigkeit zurückzuführen sein, Apoptose in Krebszellen zu induzieren, indem sie bestimmte Signalwege angreift .

Wirkmechanismus

The mechanism of action of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. For example, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolderivate: Verbindungen wie Sulfathiazol und Ritonavir teilen die Thiazoleinheit und zeigen ähnliche biologische Aktivitäten.

Thiophenderivate: Thiophen-basierte Verbindungen, wie z. B. Thiophen-2-carbonsäure, zeigen ebenfalls vergleichbare Eigenschaften.

Einzigartigkeit

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanon ist einzigartig aufgrund der Kombination von Thiazol- und Thiophenringen in seiner Struktur. Diese doppelte Präsenz verstärkt seine biologische Aktivität und erweitert seinen Anwendungsbereich im Vergleich zu Verbindungen, die nur eine dieser Einheiten enthalten .

Eigenschaften

Molekularformel |

C15H8N2OS4 |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone |

InChI |

InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H |

InChI-Schlüssel |

QRLINOOAXDGZJY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)